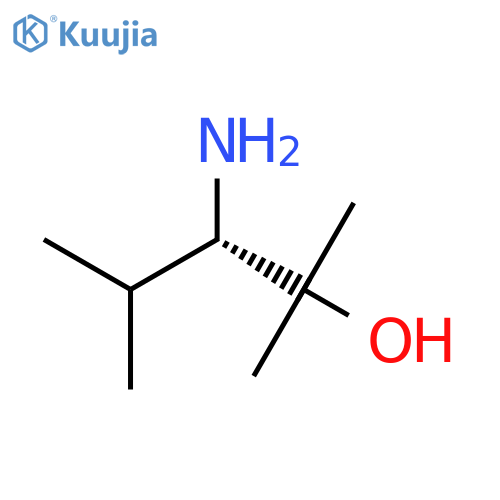

Cas no 163453-95-0 ((S)-3-amino-2,4-dimethylpentan-2-ol)

163453-95-0 structure

商品名:(S)-3-amino-2,4-dimethylpentan-2-ol

(S)-3-amino-2,4-dimethylpentan-2-ol 化学的及び物理的性質

名前と識別子

-

- (3S)-3-amino-2,4-dimethylpentan-2-ol

- (S)-3-aMino-2,4-diMethylpentan-2-ol

- DTXSID90717357

- CS-0236963

- G29475

- 2-Pentanol, 3-amino-2,4-dimethyl-, (3S)-

- SCHEMBL12148185

- 878-317-6

- DTXCID40668103

- EN300-175738

- DB-224798

- 163453-95-0

- (S)-3-Amino-2,4-dimethyl-2-pentanol hydrochloride, 97%

- MFCD19203234

- AKOS006337408

- (S)-3-amino-2,4-dimethylpentan-2-ol

-

- インチ: InChI=1S/C7H17NO/c1-5(2)6(8)7(3,4)9/h5-6,9H,8H2,1-4H3/t6-/m0/s1

- InChIKey: HPSNEEWVFSIINY-LURJTMIESA-N

計算された属性

- せいみつぶんしりょう: 131.131014166Da

- どういたいしつりょう: 131.131014166Da

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 9

- 回転可能化学結合数: 2

- 複雑さ: 88.9

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.6

- トポロジー分子極性表面積: 46.3Ų

(S)-3-amino-2,4-dimethylpentan-2-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-175738-0.05g |

(3S)-3-amino-2,4-dimethylpentan-2-ol |

163453-95-0 | 95% | 0.05g |

$24.0 | 2023-09-20 | |

| Enamine | EN300-175738-10.0g |

(3S)-3-amino-2,4-dimethylpentan-2-ol |

163453-95-0 | 95% | 10g |

$519.0 | 2023-06-08 | |

| Enamine | EN300-175738-0.25g |

(3S)-3-amino-2,4-dimethylpentan-2-ol |

163453-95-0 | 95% | 0.25g |

$51.0 | 2023-09-20 | |

| Enamine | EN300-175738-1.0g |

(3S)-3-amino-2,4-dimethylpentan-2-ol |

163453-95-0 | 95% | 1g |

$103.0 | 2023-06-08 | |

| 1PlusChem | 1P001ULR-1g |

2-Pentanol, 3-amino-2,4-dimethyl-, (3S)- |

163453-95-0 | 95% | 1g |

$178.00 | 2025-02-19 | |

| 1PlusChem | 1P001ULR-2.5g |

2-Pentanol, 3-amino-2,4-dimethyl-, (3S)- |

163453-95-0 | 95% | 2.5g |

$305.00 | 2023-12-20 | |

| 1PlusChem | 1P001ULR-100mg |

2-Pentanol, 3-amino-2,4-dimethyl-, (3S)- |

163453-95-0 | 95% | 100mg |

$104.00 | 2023-12-20 | |

| A2B Chem LLC | AA85519-2.5g |

2-Pentanol, 3-amino-2,4-dimethyl-, (3S)- |

163453-95-0 | 95% | 2.5g |

$250.00 | 2024-04-20 | |

| A2B Chem LLC | AA85519-5g |

2-Pentanol, 3-amino-2,4-dimethyl-, (3S)- |

163453-95-0 | 95% | 5g |

$378.00 | 2024-04-20 | |

| 1PlusChem | 1P001ULR-250mg |

2-Pentanol, 3-amino-2,4-dimethyl-, (3S)- |

163453-95-0 | 95% | 250mg |

$116.00 | 2025-02-19 |

(S)-3-amino-2,4-dimethylpentan-2-ol 関連文献

-

Sean W. Reilly,Charles Edwin Webster,T. Keith Hollis,Henry U. Valle Dalton Trans., 2016,45, 2823-2828

-

Yan Song,Xiaocha Wang,Wenbo Mi Phys. Chem. Chem. Phys., 2017,19, 7721-7727

-

Lijuan Xing,Zhigang Li,Qingsong Zhang,Yixuan Zhang,Pengfei Liu,Kailin Zhang RSC Adv., 2018,8, 2622-2631

-

Feilong Yan,Xuan Tang,Yuehua Wei,Libao Chen,Ming Zhang,Taihong Wang J. Mater. Chem. A, 2015,3, 12672-12679

-

J. Halter,T. Gloor,B. Amoroso,F. N. Büchi Phys. Chem. Chem. Phys., 2019,21, 13126-13134

163453-95-0 ((S)-3-amino-2,4-dimethylpentan-2-ol) 関連製品

- 2228563-49-1(3-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl-2,2-difluoropropan-1-amine)

- 701255-41-6(4-(3-phenyladamantane-1-carbonyl)morpholine)

- 1261532-61-9(2-(Chloromethyl)naphthalene-5-carboxylic acid)

- 1016818-09-9(7'-Chloro-3',4'-dihydro-1'H-spiropiperidine-4,2'-quinazoline-4'-one)

- 1221726-03-9(Ethyl 6-(1,4-Diazepan-1-yl)pyridine-3-carboxylate Hydrochloride)

- 2034310-84-2([4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone)

- 1820575-47-0(tert-butyl (1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate;hydrochloride)

- 2490314-31-1(2-(3R,4S)-3-cyclopropylpiperidin-4-ylacetic acid hydrochloride)

- 1805532-01-7(Ethyl 4-(aminomethyl)-6-(difluoromethyl)-2-fluoropyridine-3-carboxylate)

- 126268-64-2(3-(5-cyanothiophen-2-yl)propanoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:163453-95-0)(S)-3-amino-2,4-dimethylpentan-2-ol

清らかである:99%

はかる:5g

価格 ($):571